2-(4-Methylbenzoyl)cyclopentan-1-one

5-Lipoxygenase inhibition Inflammation SAR

2-(4-Methylbenzoyl)cyclopentan-1-one (CAS 91909-45-4, molecular formula C₁₃H₁₄O₂, molecular weight 202.25 g/mol) is a synthetically accessible 2-aroylcyclopentanone derivative prepared via Friedel–Crafts acylation of cyclopentanone with 4-methylbenzoyl chloride under Lewis acid catalysis. The compound is cataloged as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism and exhibits ancillary antioxidant behaviour in lipid systems.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
Cat. No. B13306935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylbenzoyl)cyclopentan-1-one
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2CCCC2=O
InChIInChI=1S/C13H14O2/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14/h5-8,11H,2-4H2,1H3
InChIKeyFKYCAUDUFLIHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylbenzoyl)cyclopentan-1-one (CAS 91909-45-4): Core Identity, Physicochemical Profile, and Comparator Landscape for Sourcing Decisions


2-(4-Methylbenzoyl)cyclopentan-1-one (CAS 91909-45-4, molecular formula C₁₃H₁₄O₂, molecular weight 202.25 g/mol) is a synthetically accessible 2-aroylcyclopentanone derivative prepared via Friedel–Crafts acylation of cyclopentanone with 4-methylbenzoyl chloride under Lewis acid catalysis . The compound is cataloged as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism and exhibits ancillary antioxidant behaviour in lipid systems [1]. Its closest structural comparators include the unsubstituted 2-benzoylcyclopentan-1-one (CAS 36150-58-0), the ortho-methyl positional isomer 2-(2-methylbenzoyl)cyclopentan-1-one (CAS 91909-44-3), and 2-(4-chlorobenzoyl)cyclopentan-1-one, each differing by a single substituent or its position on the benzoyl ring. The computed XLogP3-AA of 2.4 and topological polar surface area of 34.1 Ų place this compound in a moderate-lipophilicity range that influences its suitability as a synthetic intermediate and its behaviour in cell-based assay systems [2].

Why 2-(4-Methylbenzoyl)cyclopentan-1-one Cannot Be Interchanged with Unsubstituted or Positional-Isomer Analogs: Evidence for Substituent-Dependent Target Engagement


Substitution pattern on the aroyl ring of 2-aroylcyclopentanones exerts a decisive influence on both potency and selectivity across multiple biological targets. Literature on closely related N-substituted indole Schiff bases demonstrates that the para-methylbenzoyl substituent confers superior 5-lipoxygenase (5-LOX) inhibitory activity (IC₅₀ = 5.78 µM for a p-methylbenzoyl derivative) compared with other aroyl variants in the same scaffold [1]. In the steroid-metabolizing enzyme family (AKR1C1/AKR1C3), cyclopentane derivatives bearing different substituents display rank-order potency shifts exceeding one order of magnitude, with the best AKR1C1 inhibitor (a ketone derivative) and the best AKR1C3 inhibitor (a methyl ether derivative) being structurally distinct compounds within the same series [2]. Furthermore, patent disclosures explicitly claim 2-(4-methylbenzoyl)cyclopentan-1-one as a CCR5 antagonist for HIV and inflammatory disease indications, a pharmacological profile not asserted for the unsubstituted 2-benzoylcyclopentan-1-one [3]. These convergent lines of evidence indicate that the 4-methyl group is not a silent structural feature; its presence, position, and electronic character modulate target binding, metabolic stability, and ultimately the compound's utility in a given research or development programme.

Quantitative Differentiation Evidence for 2-(4-Methylbenzoyl)cyclopentan-1-one: Comparator-Anchored Activity, Selectivity, and Physicochemical Data


Para-Methylbenzoyl Substituent Confers Superior 5-Lipoxygenase Inhibitory Potency Relative to Other Aroyl Variants

In a structurally related series of N-substituted indole Schiff bases bearing various aroyl substituents, the p-methylbenzoyl derivative (compound 5g) exhibited an IC₅₀ of 5.78 µM against 5-lipoxygenase, a value superior to that of the reference natural-product inhibitor quercetin and to other aroyl congeners within the same scaffold [1]. Although this datum is not measured on the cyclopentanone scaffold itself, it isolates the contribution of the para-methylbenzoyl pharmacophore to 5-LOX inhibition and is therefore informative for analogue selection. The target compound 2-(4-methylbenzoyl)cyclopentan-1-one carries this identical para-methylbenzoyl group, and the MeSH annotation independently classifies it as a lipoxygenase inhibitor [2].

5-Lipoxygenase inhibition Inflammation SAR

CCR5 Antagonism Claimed for 2-(4-Methylbenzoyl)cyclopentan-1-one but Not for Unsubstituted 2-Benzoylcyclopentan-1-one

A patent disclosure by Zhang Huili reports that preliminary pharmacological screening identifies 2-(4-methylbenzoyl)cyclopentan-1-one as a CCR5 antagonist suitable for treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. By contrast, no CCR5-related activity has been claimed or reported for the unsubstituted analog 2-benzoylcyclopentan-1-one (CAS 36150-58-0), whose biological annotation is limited to Hsp70 induction and general enzyme probe applications . Although the patent does not disclose a quantitative IC₅₀ or Kd value in the publicly accessible excerpt, the explicit therapeutic claim constitutes a qualitative differentiation in target profile that should inform compound selection when CCR5 is the biological target of interest.

CCR5 antagonism HIV entry Chemokine receptor

Antioxidant Function in Lipid Systems Differentiates 4-Methylbenzoyl-Cyclopentanone from Non-Antioxidant Cyclopentanone Analogs

Medical subject heading (MeSH) records from both the Medical University of Lublin and Wroclaw Medical University explicitly annotate 2-(4-methylbenzoyl)cyclopentan-1-one as an antioxidant active in fats and oils [1]. This functional annotation is absent for the unsubstituted 2-benzoylcyclopentan-1-one and for the ortho-methyl positional isomer 2-(2-methylbenzoyl)cyclopentan-1-one, whose vendor descriptions emphasize organic synthesis intermediate roles without antioxidant claims . In comparison, nordihydroguaiaretic acid (NDGA), a well-characterized lipoxygenase inhibitor with antioxidant activity, exhibits DPPH radical scavenging IC₅₀ values in the low micromolar range (~92–187 µM) depending on the derivative, but no direct DPPH IC₅₀ for 2-(4-methylbenzoyl)cyclopentan-1-one has been published [2].

Antioxidant Lipid peroxidation Fats and oils

XLogP and Topological Polar Surface Area Differentiate 4-Methylbenzoyl-Cyclopentanone from More Lipophilic Halogenated and Unsubstituted Analogs

The computed XLogP3-AA of 2-(4-methylbenzoyl)cyclopentan-1-one is 2.4, with a topological polar surface area (TPSA) of 34.1 Ų [1]. For the unsubstituted 2-benzoylcyclopentan-1-one, the XLogP3-AA is approximately 2.1 (estimated from PubChem data) and the TPSA is 34.1 Ų (identical, as the carbonyl count is unchanged). For the 4-chloro analog 2-(4-chlorobenzoyl)cyclopentan-1-one, the XLogP is higher (~2.8–3.0) due to the electron-withdrawing and lipophilic chlorine substituent. These differences, while modest, affect logD-dependent properties such as passive membrane permeability, microsomal binding, and solubility in aqueous assay buffers. The 4-methyl substitution strikes a balance between increased lipophilicity relative to the unsubstituted parent (favouring membrane partitioning) and avoidance of excessive lipophilicity that often accompanies halogen substitution (which can increase non-specific protein binding and promiscuous assay interference) [2].

Physicochemical properties Lipophilicity Permeability

Evidence-Backed Application Scenarios for Procuring 2-(4-Methylbenzoyl)cyclopentan-1-one in Research and Industrial Settings


5-Lipoxygenase Inhibitor Screening and Medicinal Chemistry Starting Point

The para-methylbenzoyl pharmacophore is associated with enhanced 5-LOX inhibitory activity, as demonstrated by the IC₅₀ of 5.78 µM for a closely related p-methylbenzoyl indole Schiff base [1]. Combined with the MeSH annotation of 2-(4-methylbenzoyl)cyclopentan-1-one as a lipoxygenase inhibitor [2], this compound is a logical procurement choice for laboratories initiating 5-LOX inhibitor programmes. The commercially available purity (≥95%) and batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm support reproducible SAR exploration without the confounding variability of in-house synthesis.

CCR5 Antagonist Lead Identification for HIV and Inflammatory Disease Research

The patent-backed claim of CCR5 antagonism for 2-(4-methylbenzoyl)cyclopentan-1-one [3] provides a rationale for its inclusion in CCR5-targeted screening cascades, a profile not shared by the unsubstituted 2-benzoylcyclopentan-1-one. Researchers investigating HIV entry inhibition, asthma, rheumatoid arthritis, or COPD-related chemokine signalling can use this compound as a structurally tractable starting point with a defined synthetic route (Friedel–Crafts acylation) that facilitates rapid analog generation.

Antioxidant Additive for Lipid-Based Formulations and Oxidative Stability Studies

The documented antioxidant activity in fats and oils [2] distinguishes 2-(4-methylbenzoyl)cyclopentan-1-one from non-antioxidant cyclopentanone analogs. Industrial laboratories evaluating oxidative stability of lipid formulations, edible oils, or cosmetic emulsions may consider this compound as a dual-function ingredient that combines lipoxygenase inhibition with radical-scavenging capacity, potentially simplifying multi-component antioxidant systems.

Synthetic Intermediate for Cyclopentanone-Derived Bioactive Molecules with Defined Physicochemical Properties

With an XLogP of 2.4 and a TPSA of 34.1 Ų [4], 2-(4-methylbenzoyl)cyclopentan-1-one occupies a favourable physicochemical space for downstream derivatisation into drug-like molecules. The intermediate lipophilicity relative to the unsubstituted (XLogP ~2.1) and 4-chloro (XLogP ~2.8–3.0) analogs [4] offers a balanced starting point for lead optimisation, reducing the need for property-tuning modifications that may compromise target affinity. The compound is accessible from multiple suppliers with standardised quality specifications, facilitating reliable procurement for multi-step synthesis campaigns.

Quote Request

Request a Quote for 2-(4-Methylbenzoyl)cyclopentan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.